molecular formula C19H17FN2OS B2589909 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 1224001-56-2

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2589909
CAS No.: 1224001-56-2
M. Wt: 340.42
InChI Key: YCQFLFHIBDPWSL-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione (CAS 1224001-56-2) is a chemical compound with the molecular formula C19H17FN2OS and a molecular weight of 340.41 g/mol . This high-purity reagent is a key building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of novel heterocyclic compounds . Researchers utilize this and structurally related molecules as core scaffolds for designing potential bioactive agents, with scientific literature documenting investigations into similar 1,4-dihydropyridine derivatives as calcium-channel blockers for cardiovascular research . The compound is offered in various quantities to suit different research scales, with available options including 1mg, 4mg, and 25mg . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers can reference this compound using its InChI Key YCQFLFHIBDPWSL-UHFFFAOYSA-N .

Properties

IUPAC Name

[2,2-dimethyl-4-(3-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-12-5-4-6-14(11-12)16-18(24)22(19(2,3)21-16)17(23)13-7-9-15(20)10-8-13/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQFLFHIBDPWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst . This reaction is typically carried out under mild conditions, and the catalyst can be recovered and reused without loss of activity. Another approach involves the microwave-assisted synthesis of hydrazides, followed by acylation with 4-fluorobenzoyl chloride . This method offers the advantage of reduced reaction times and improved yields.

Chemical Reactions Analysis

1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the fluorobenzoyl group can be replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Imidazole derivatives have shown promise as anticancer agents. The compound may exhibit similar properties due to the imidazole ring's ability to interact with biological targets. Research indicates that imidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Properties

The imidazole nucleus is associated with antimicrobial activity, making derivatives like 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione potential candidates for developing new antibiotics. Studies have highlighted the effectiveness of imidazole compounds against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Imidazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Such inhibition can lead to reduced pain and inflammation, making these compounds valuable in pain management therapies .

Fluorescent Chemosensors

Imidazole derivatives are utilized in the development of fluorescent chemosensors for detecting metal ions. The unique electronic properties of imidazole allow these compounds to form stable complexes with metal ions, leading to significant changes in fluorescence that can be quantitatively measured . This application is particularly relevant in environmental monitoring and analytical chemistry.

Organic Light Emitting Diodes (OLEDs)

The incorporation of imidazole-based compounds into OLEDs has been explored due to their favorable electronic properties. These materials can enhance the efficiency and color purity of light emission in OLED devices, making them suitable for display technologies .

Case Studies

Study Findings
Study on Anticancer Activity Demonstrated that imidazole derivatives significantly inhibited the growth of various cancer cell lines.
Research on Antimicrobial Effects Showed that certain imidazole compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Development of Fluorescent Chemosensors Highlighted the effectiveness of imidazole-based sensors in detecting heavy metals with high sensitivity and selectivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. The compound is known to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. The compound’s ability to interact with other enzymes and receptors also contributes to its biological activity.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Substituent Effects :

Compound Name Substituents Key Functional Groups Structural Highlights
Target Compound 1: 4-Fluorobenzoyl; 2,2: Dimethyl; 4: 3-Methylphenyl; 5: Thione Imidazole-5-thione, Fluorinated aryl Enhanced hydrophobicity from dimethyl and 3-methylphenyl groups; thione increases H-bond donor capacity
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) 1: 4-Fluorobenzyl; 5: Formyl; 2: Ethylthio Imidazole-5-formyl, Ethylthio Formyl group at position 5 reduces electron density; ethylthio improves lipophilicity
5-(4-Fluorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one 4: 4-Fluorobenzoyl; 5: 4-Fluorophenyl; 3: Hydroxy Pyrrolone ring, Fluorinated aryl Hydroxy and pyrrolone groups enhance polarity; fluorinated substituents stabilize aromatic interactions
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Triazole, Pyrazole, Thiazole Triazole-pyrazole-thiazole hybrid Rigid heterocyclic framework improves metabolic stability; chlorine substituent increases steric bulk
Physical and Spectral Properties
Property Target Compound 4b Compound 4
Melting Point Not reported (predicted >150°C due to rigidity) 55.5–57.5°C >200°C (crystalline stability)
IR Spectral Signature C=S stretch ~1250 cm⁻¹, C=O (fluorobenzoyl) ~1680 cm⁻¹ C=O (formyl) ~1661 cm⁻¹ C-Cl stretch ~750 cm⁻¹
¹H NMR Aromatic protons (3-methylphenyl: δ 7.2–7.4 ppm; fluorobenzoyl: δ 8.0 ppm) Fluorobenzyl CH₂: δ 5.49 ppm Triazole CH₃: δ 2.3 ppm
Crystallographic and Stability Data
  • The target compound’s 2,2-dimethyl groups likely induce steric hindrance, reducing rotational freedom and enhancing crystallinity. Isostructural analogs in show similar packing motifs, but the thione moiety may promote unique hydrogen-bonding networks compared to oxo derivatives.

Biological Activity

The compound 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione represents a class of thiosemicarbazones, which have garnered attention for their diverse biological activities. This article aims to consolidate the existing research on the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular formula of the compound is C19H17FN2OSC_{19}H_{17}FN_2OS. Its structural representation can be summarized as follows:

  • IUPAC Name : this compound
  • SMILES Notation : CC(C)(N(C(c1cc(F)ccc1)=O)C1=S)N=C1c1cc(C)ccc1
PropertyValue
Molecular FormulaC19H17FN2OSC_{19}H_{17}FN_2OS
Molecular Weight348.41 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that thiosemicarbazones exhibit significant anticancer properties. A study on related compounds showed that benzoylbenzophenone thiosemicarbazone analogues inhibited cathepsin L, a cysteine protease involved in tumor metastasis. The in vivo studies demonstrated efficacy in delaying tumor growth in mouse models .

The mechanisms underlying the biological activity of thiosemicarbazones often involve:

  • Induction of Apoptosis : Thiosemicarbazones can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : Compounds like cathepsin L inhibitors disrupt cancer cell invasion and metastasis.
  • Oxidative Stress Induction : These compounds can induce oxidative stress, leading to mitochondrial dysfunction and subsequent cell death .

Study 1: In Vivo Efficacy

In a study involving 3-benzoylbenzophenone thiosemicarbazone, researchers reported low cytotoxicity against peripheral blood mononuclear cells while effectively inhibiting K562 leukemia cells. The compound demonstrated a half-maximal effective concentration (EC50) of approximately 10 µM for inducing cell death in K562 cells .

Study 2: Structural Modifications for Enhanced Activity

Structural modifications of imidazole derivatives have been explored to enhance bioavailability and reduce side effects. For instance, replacing certain functional groups has been shown to improve the therapeutic index without compromising efficacy .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerEffective against various cancer cell lines
Enzyme InhibitionInhibits cathepsin L
CytotoxicityLow toxicity to normal cells
Apoptotic InductionInduces apoptosis in cancerous cells

Q & A

Q. What are the optimized synthetic routes for 1-(4-fluorobenzoyl)-2,2-dimethyl-4-(3-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions. A representative approach involves:

Intermediate Preparation : Reacting 4-fluoroaniline with 3-methylbenzaldehyde in methanol under reflux to form a Schiff base .

Cyclization : Treating the intermediate with 3,4,5-trimethoxyphenyl isocyanide and triethylamine in methanol, followed by reflux for 8–12 hours to form the imidazole core .

Thionation : Replacing the carbonyl oxygen with sulfur using Lawesson’s reagent or phosphorus pentasulfide in dry toluene under inert conditions.

Q. Critical Factors :

  • Temperature : Reflux (~323 K) ensures complete cyclization .
  • Catalyst : Triethylamine enhances nucleophilicity during cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
    Yield Optimization : Varies between 45–60% depending on substituent electronic effects (e.g., electron-withdrawing groups reduce steric hindrance) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:

  • X-ray Crystallography : Resolves dihedral angles between the imidazole ring and substituents (e.g., 12.65° for the fluorobenzoyl group and 84.15° for the 3-methylphenyl group) .
  • Spectroscopy :
    • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, thione carbon at δ 190–200 ppm).
    • FT-IR : C=S stretch at ~1200 cm1^{-1}, C=O (fluorobenzoyl) at ~1680 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 383.12) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation or skin contact. The compound may cause respiratory irritation .
  • First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .
  • Storage : Keep in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields for imidazole-5-thione derivatives?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary:
    • Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) effects on cyclization kinetics .
    • Catalyst Loading : Triethylamine (1–3 eq.) impacts reaction rates and byproduct formation .
  • Kinetic Studies : Use HPLC to track intermediate consumption rates and identify rate-limiting steps .
  • Statistical Design : Apply factorial DOE (Design of Experiments) to optimize parameters (e.g., temperature, stoichiometry) .

Q. What computational or theoretical frameworks can guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., p38 MAP kinase) based on the compound’s dihedral angles and steric bulk .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

Q. How can environmental fate studies be integrated into the research workflow for this compound?

Methodological Answer:

  • Environmental Persistence :
    • Hydrolysis : Test stability at pH 4–9 (40°C, 7 days) using LC-MS to detect degradation products .
    • Photolysis : Expose to UV light (254 nm) and monitor half-life via UV-Vis spectroscopy .
  • Ecotoxicology :
    • Algal Toxicity : Assess growth inhibition in Chlorella vulgaris (OECD 201) .
    • Bioaccumulation : Calculate log KowK_{ow} (octanol-water partition coefficient) using shake-flask methods .

Q. What strategies address challenges in crystallizing imidazole-5-thione derivatives for structural studies?

Methodological Answer:

  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
  • Additives : Introduce trace acetic acid to promote hydrogen bonding (C–H⋯S interactions) .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C over 48 hours improves crystal quality .

Q. How can researchers validate the compound’s mechanism of action in biological assays?

Methodological Answer:

  • Enzyme Inhibition : Measure IC50_{50} against target enzymes (e.g., nitric oxide synthase) using fluorometric assays .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells .
  • Mutagenicity : Conduct Ames tests (TA98 strain) to assess DNA damage potential .

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